BenchChemオンラインストアへようこそ!

(5Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

Phospholipid remodeling LPCAT3 Enzyme kinetics

Arachidonoyl-CoA is the sole, non-substitutable acyl donor for arachidonic acid-dependent pathways. Unlike generic acyl-CoAs, it uniquely fuels LPCAT3 (Km: 11.03 μM), MBOAT7, and eicosanoid precursor biosynthesis—palmitoyl- or oleoyl-CoA cannot replace it. Commercial purity ≥95% ensures reproducible kinetics for inhibitor screening, membrane remodeling, and fatty acid elongation studies. Secure your supply today.

Molecular Formula C41H66N7O17P3S
Molecular Weight 1054.0 g/mol
Cat. No. B15546612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,11Z,14Z,17Z)-icosatetraenoyl-CoA
Molecular FormulaC41H66N7O17P3S
Molecular Weight1054.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h5-6,8-9,11-12,17-18,28-30,34-36,40,51-52H,4,7,10,13-16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b6-5-,9-8-,12-11-,18-17-/t30-,34-,35-,36+,40-/m1/s1
InChIKeyNZYUEBLTGZPFJL-JZLOKNPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA (Arachidonoyl-CoA): Procurement-Relevant Chemical Identity and Role


(5Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA, commonly known as arachidonoyl-CoA, is an unsaturated fatty acyl-CoA thioester formed by the formal condensation of the thiol group of coenzyme A with the carboxyl group of arachidonic acid (20:4, ω-6) [1]. This compound serves as the obligate activated acyl donor intermediate for all arachidonic acid-dependent enzymatic reactions, including phospholipid remodeling, eicosanoid precursor sequestration, and fatty acid elongation [2]. As a charged membrane-impermeable analog of arachidonic acid, it is the sole form through which this essential polyunsaturated fatty acid enters intracellular lipid metabolic pathways .

Why Arachidonoyl-CoA Cannot Be Replaced by Other Acyl-CoA Analogs in Experimental Design


Substituting arachidonoyl-CoA with other acyl-CoA species (e.g., oleoyl-CoA, palmitoyl-CoA) in biochemical or cell-based assays yields fundamentally different outcomes due to profound enzyme selectivity, kinetic divergence, and distinct metabolic fates. Multiple acyl-CoA synthetases and acyltransferases exhibit substrate-specific recognition that discriminates based on chain length, unsaturation degree, and double bond configuration [1]. Evidence demonstrates that arachidonoyl-CoA possesses a dedicated enzymatic activation machinery with unique kinetic parameters [2], and downstream acyltransferases such as MBOAT7 and LPCAT3 show marked preference or exclusive specificity for this substrate over saturated or monounsaturated alternatives [3]. Furthermore, the product of arachidonoyl-CoA metabolism is arachidonic acid-containing phospholipids—the direct reservoir for eicosanoid production—a pathway entirely inaccessible to palmitoyl-CoA or oleoyl-CoA derivatives. Generic substitution therefore invalidates experimental conclusions regarding arachidonic acid trafficking, phospholipid remodeling, or eicosanoid precursor dynamics.

Quantitative Evidence for Selecting (5Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Over Alternative Acyl-CoA Substrates


LPCAT3 Enzyme Kinetics: 24-Fold Higher Affinity for Arachidonoyl-CoA Versus Lysophosphatidylcholine Substrate

In a validated reverse-phase HPLC assay using recombinant human LPCAT3, arachidonoyl-CoA exhibited a Km of 11.03 ± 0.51 μmol·L⁻¹, representing an approximately 24-fold higher apparent enzyme affinity compared to the co-substrate NBD-labeled lysophosphatidylcholine (Km = 266.84 ± 3.65 μmol·L⁻¹) [1]. The Vmax determined was 39.76 ± 1.86 pmol·min⁻¹·U⁻¹. This high affinity for the acyl donor substrate positions arachidonoyl-CoA as the kinetically favorable reagent for LPCAT3 activity assays and inhibitor screening campaigns targeting this enzyme.

Phospholipid remodeling LPCAT3 Enzyme kinetics Lysophosphatidylcholine acyltransferase

MBOAT7 Exhibits Remarkable Acyl-CoA Specificity for Arachidonoyl-CoA Over Oleoyl-CoA and Linoleoyl-CoA

Using a novel mass spectrometry-based enzyme assay in yeast strains expressing human MBOAT proteins, MBOAT7 was characterized as a lysophosphatidylinositol (LPI) acyltransferase with remarkable specificity for arachidonoyl-CoA [1]. In contrast, MBOAT1 and MBOAT2 exhibited preference for oleoyl-CoA as acyl donor. MBOAT5 utilized lysophosphatidylcholine and lyso-phosphatidylserine to incorporate linoleoyl and arachidonoyl chains but lacked the singular specificity observed for MBOAT7 toward arachidonoyl-CoA. This enzyme-level discrimination dictates that assays interrogating LPI acylation or MBOAT7 function cannot substitute arachidonoyl-CoA with monounsaturated or shorter-chain polyunsaturated acyl-CoA analogs without fundamentally altering the biological readout.

MBOAT Lysophosphatidylinositol acyltransferase Substrate specificity Phospholipid remodeling

Lysophosphatidylinositol Acyltransferase Kinetic Efficiency: Arachidonoyl-CoA Outperforms Oleoyl-CoA by 3.2-Fold in Vmax/Km

Kinetic analysis of lysophosphatidylinositol acyltransferase (LPIAT/ALCAT1) activity revealed that arachidonoyl-CoA (20:4) exhibits a Km of 39 μM, Vmax of 3,230 nmol/min/mg protein, and a catalytic efficiency (Vmax/Km) of 82.82 [1]. In head-to-head comparison, oleoyl-CoA (18:1) displayed a substantially lower catalytic efficiency of 25.91 (Vmax/Km), driven primarily by a 7.4-fold higher Km (289 μM) that was only partially offset by higher Vmax (7,489 nmol/min/mg). Linoleoyl-CoA (18:2) exhibited intermediate values (Km = 134 μM, Vmax/Km = 35.04). The 3.2-fold greater catalytic efficiency for arachidonoyl-CoA indicates that at physiologically relevant low substrate concentrations, this compound supports significantly higher enzymatic throughput compared to monounsaturated or shorter-chain polyunsaturated acyl-CoA species.

LPIAT ALCAT1 Catalytic efficiency Kinetic comparison

Differential Thermolability: Arachidonoyl-CoA Synthetase Activity Exhibits Distinct Heat Inactivation Profile Versus Palmitoyl-CoA Synthetase

In purified rat brain microvessels, arachidonoyl-CoA formation was inhibited by 75% after 7 minutes of heating at 40°C, whereas palmitoyl-CoA synthesis required only 3 minutes of heating at the same temperature to achieve equivalent (75%) inhibition [1]. This differential thermolability profile indicates that the arachidonic acid-activating enzyme is biophysically distinct from the palmitate-activating enzyme, corroborating the existence of a specific arachidonoyl-CoA synthetase activity. The Ki values further reinforce this discrimination: arachidonoyl-CoA synthesis was inhibited by unlabeled arachidonic acid with Ki = 7.1 μM and by docosahexaenoic acid with Ki = 8.0 μM, but not by palmitic acid or arachidic acid. Conversely, palmitoyl-CoA synthesis was inhibited by palmitic acid (Ki = 5.0 μM) and only weakly by arachidonic acid (Ki = 23 μM).

Acyl-CoA synthetase Thermal stability Enzyme characterization Differential activity

Chain Elongation Fate: Arachidonoyl-CoA Generates Polyunsaturated Products Whereas Saturated Arachidoyl-CoA Yields Saturated Products Only

A direct comparative study in swine cerebral microsomes examined the condensation and overall elongation products of exogenous arachidoyl-CoA (20:0-CoA, saturated) versus arachidonoyl-CoA (20:4-CoA, ω-6 polyunsaturated) [1]. While arachidoyl-CoA was elongated exclusively to saturated products 22:0 and 24:0, arachidonoyl-CoA entered a distinct elongation pathway generating polyunsaturated products including 22:4 and 24:4 species. The condensation activity for the arachidonoyl-CoA system, which simultaneously produced multiple elongation products, was quantitatively comparable to overall elongation activity, suggesting that the condensation step is rate-limiting in very-long-chain fatty acyl-CoA elongation. This divergent metabolic routing demonstrates that saturated and polyunsaturated C20 acyl-CoA species are not interchangeable substrates; they feed separate elongation pathways with different product profiles and biological implications.

Fatty acid elongation Microsomal condensation Polyunsaturation Very-long-chain fatty acids

Acyl-CoA Synthetase Km Comparison: Arachidonic Acid Exhibits Higher Affinity Than Eicosapentaenoic Acid in Rat Aorta

In rat aorta preparations, acyl-CoA synthetase activity toward arachidonic acid (20:4, ω-6) and eicosapentaenoic acid (20:5, ω-3) was directly compared [1]. The apparent Km for arachidonic acid activation was 45 μM, whereas EPA exhibited a higher Km of 56 μM, indicating moderately greater enzyme affinity for arachidonic acid. Specific activity measurements showed 35.9 nmol/mg protein per 10 min for arachidonic acid versus 63.0 nmol/mg protein per 10 min for EPA. Notably, cross-inhibition studies revealed that arachidonic acid inhibited EPA-CoA synthesis more potently than EPA inhibited arachidonoyl-CoA synthesis, further demonstrating preferential enzymatic handling of the ω-6 substrate in this vascular tissue context. These quantitative parameters establish arachidonic acid as the kinetically favorable substrate in competing polyunsaturated fatty acid activation pathways.

Acyl-CoA synthetase Polyunsaturated fatty acid activation Km comparison Prostanoid metabolism

Validated Application Scenarios for (5Z,11Z,14Z,17Z)-Icosatetraenoyl-CoA Based on Quantitative Evidence


LPCAT3 Activity Assays and High-Throughput Inhibitor Screening

Based on the demonstrated Km of 11.03 ± 0.51 μmol·L⁻¹ for arachidonoyl-CoA with recombinant human LPCAT3, this compound is the substrate of choice for measuring LPCAT3 enzymatic activity in reverse-phase HPLC or LC-MS assays [1]. The 24-fold higher affinity for arachidonoyl-CoA compared to the lysophospholipid co-substrate ensures that acyl donor availability is not rate-limiting under standard assay conditions, enabling reliable Vmax determination and accurate IC50 measurements for LPCAT3 inhibitors such as TSI-10. Procurement of high-purity arachidonoyl-CoA is essential for generating reproducible kinetic data in academic and pharmaceutical settings investigating phospholipid remodeling in atherosclerosis, non-alcoholic steatohepatitis, and carcinoma.

MBOAT7 Functional Characterization and Lysophosphatidylinositol Acylation Studies

Arachidonoyl-CoA is the singularly specific acyl donor for MBOAT7, the lysophosphatidylinositol acyltransferase that mediates arachidonate incorporation into phosphatidylinositol [2]. This specificity has been validated in mass spectrometry-based assays using human MBOAT7 expressed in yeast. Alternative acyl-CoAs (e.g., oleoyl-CoA, linoleoyl-CoA) are not recognized by MBOAT7 and will not support LPI acylation. Therefore, any research program aiming to quantify MBOAT7 activity, screen for MBOAT7 modulators, or investigate arachidonate recycling in neutrophils must use arachidonoyl-CoA as the exclusive acyl donor substrate. Use of alternative acyl-CoA species will yield false-negative results and invalidate experimental conclusions.

Arachidonic Acid-Specific Acyl-CoA Synthetase Activity Quantification

The existence of a distinct arachidonic acid-selective acyl-CoA synthetase activity has been validated in multiple tissues, including murine T lymphocytes (Km = 15 ± 3 μM, Vmax = 13 ± 2 nmol/mg/min) [3] and rat brain microvessels (Km = 5.8 μM for arachidonic acid vs. 4.0 μM for palmitic acid; differential thermolability profiles) [4]. Arachidonoyl-CoA is the direct product measured in these assays. Procurement of radiolabeled or unlabeled arachidonoyl-CoA as a standard is necessary for calibrating LC-MS or radio-TLC detection methods. The distinct inhibition profiles—arachidonoyl-CoA synthesis is inhibited by arachidonic acid (Ki = 7.1 μM) but not by palmitic acid—require the use of authentic arachidonoyl-CoA reference material to validate assay specificity and to distinguish this activity from nonspecific long-chain acyl-CoA synthetase activity.

Fatty Acid Elongation Pathway Analysis for Polyunsaturated Very-Long-Chain Fatty Acids

In microsomal fatty acid elongation studies, arachidonoyl-CoA serves as the obligate substrate for generating polyunsaturated very-long-chain fatty acids (22:4 and 24:4) [5]. Saturated analogs such as arachidoyl-CoA (20:0-CoA) cannot substitute, as they are elongated exclusively to saturated products (22:0 and 24:0) via distinct enzymatic machinery. Research programs investigating the elongation of arachidonic acid to docosatetraenoic acid (adrenic acid precursor) or tetracosatetraenoic acid require authentic arachidonoyl-CoA as substrate. The condensation step in this elongation pathway has been identified as rate-limiting, making substrate quality and accurate quantification of arachidonoyl-CoA critical for reliable kinetic measurements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5Z,11Z,14Z,17Z)-icosatetraenoyl-CoA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.